Cytidylyl-(3'->5')-adenosine
描述
Historical Perspectives on Dinucleotide Investigations
The study of dinucleotides is rooted in the broader history of nucleic acid research. Early investigations in the mid-20th century focused on elucidating the fundamental building blocks of RNA and DNA. The discovery and synthesis of dinucleotides like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) were pivotal. In 1906, Arthur Harden and William John Young first identified a "coferment" in yeast extract that accelerated alcoholic fermentation, which was later identified as NAD. aboutnad.comwikipedia.orgbiocrates.comacs.org This discovery laid the groundwork for understanding the coenzymatic roles of such molecules in metabolic processes. aboutnad.comwikipedia.org
Subsequent decades saw significant progress in understanding the structure and function of dinucleotides. Hans von Euler-Chelpin further characterized the chemical nature of NAD, identifying its components, and along with Harden, received the Nobel Prize in 1929 for their work on fermentation. aboutnad.combiocrates.com The development of techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in the latter half of the 20th century enabled detailed structural analysis of dinucleotides, including Cytidylyl-3',5'-adenosine. nih.govpnas.orgacs.org These studies provided insights into the conformational properties of these molecules in solution and their interactions with other biomolecules. nih.govacs.org
Academic Significance in Nucleotide Biology and Nucleic Acid Studies
Cytidylyl-3',5'-adenosine has significant academic importance in the fields of nucleotide biology and nucleic acid studies. Its structure and conformational flexibility have made it a valuable model for investigating the fundamental principles of nucleic acid architecture.
One of the key areas of its significance is in understanding drug-nucleic acid interactions. For instance, studies on the complex of Cytidylyl-3',5'-adenosine with the intercalating agent proflavine (B1679165) have provided detailed insights into how planar molecules can insert themselves into a nucleic acid structure. pnas.orgnih.gov X-ray crystallography of this complex revealed that CPA can form a self-paired parallel-chain double helical dimer, a structure that was not the typical antiparallel double helix, providing new perspectives on the plasticity of nucleic acid structures and potential mechanisms for mutagenesis. pnas.orgnih.gov
Furthermore, research on the interaction of Cytidylyl-3',5'-adenosine with enzymes like ribonuclease-A has shed light on enzyme-substrate binding and recognition. nih.gov These studies have shown that the cytidine (B196190) and adenosine (B11128) moieties of CPA, along with the phosphate (B84403) group, interact with specific sites on the enzyme, contributing to our understanding of the molecular basis of enzymatic catalysis and inhibition. nih.gov
The conformational properties of Cytidylyl-3',5'-adenosine in solution have been extensively studied using techniques like NMR. acs.org These investigations have provided data on the torsion angles of the sugar-phosphate backbone and the puckering of the sugar rings, which are crucial for building accurate models of larger RNA molecules and understanding their dynamic behavior.
Overview of Current Research Paradigms and Challenges
Current research involving Cytidylyl-3',5'-adenosine continues to build upon the foundational knowledge of its structure and interactions. The primary paradigm is its use as a high-resolution model system to probe the intricacies of nucleic acid recognition by proteins and small molecules.
A significant focus remains on the detailed structural analysis of CPA in complex with various ligands, including potential therapeutic agents. The ability of CPA to form non-canonical structures, such as the parallel-chain dimer observed in the presence of proflavine, makes it an excellent tool for exploring the diverse structural landscape of nucleic acids beyond the classical double helix. pnas.orgnih.gov These studies are instrumental in rational drug design, aiming to create molecules that can target specific nucleic acid structures with high affinity and selectivity.
A major challenge in this field is the crystallization of these dinucleotide complexes to obtain high-resolution structural data. The inherent flexibility of single-stranded dinucleotides like CPA can make them difficult to crystallize. Overcoming this challenge often requires extensive screening of crystallization conditions and the use of stabilizing agents.
Another challenge lies in extrapolating the findings from these model systems to the more complex environment of a living cell. While in vitro studies provide invaluable molecular details, understanding how these interactions translate to biological function within the crowded and dynamic cellular milieu remains a key area of investigation. Future research will likely focus on bridging this gap through a combination of structural biology, computational modeling, and in vivo studies.
Structure
2D Structure
属性
CAS 编号 |
2382-66-3 |
|---|---|
分子式 |
C19H25N8O11P |
分子量 |
572.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI 键 |
ZLVJWOGZEAIPAO-KPKSGTNCSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
其他CAS编号 |
2382-66-3 |
序列 |
CA |
同义词 |
cytidilyl-3',5'-adenosine cytidylyl adenosine cytidylyl-3',5'-adenosine |
产品来源 |
United States |
Structural Biology and Conformational Dynamics of Cytidylyl 3 ,5 Adenosine
Molecular Architecture and Three-Dimensional Elucidation
The three-dimensional structure of CpA, particularly in complex with other molecules, reveals significant insights into its conformational preferences and interaction capabilities.
X-ray diffraction studies have been pivotal in elucidating the atomic-level structure of CpA. A notable analysis involves the crystal structure of a complex formed between CpA and the intercalating agent proflavine (B1679165). nih.govnih.govpnas.org In this study, the non-self-complementary CpA was found to form a self-paired, parallel-chain dimer with a proflavine molecule intercalated within it. nih.govnih.gov This complex crystallizes into a right-handed double helical dimer. nih.govnih.govpnas.org
The structure revealed that one proflavine molecule is intercalated between the base pairs of the dimer, while a second proflavine molecule is sandwiched between adjacent CpA dimers along the crystal axis. nih.govnih.gov This arrangement provides a unique model for the stereochemistry of drug intercalation into nucleic acids, suggesting that such interactions are not limited to standard Watson-Crick paired regions. nih.govnih.gov Further crystallographic studies have been performed on CpA in the active site of enzymes, such as bovine pancreatic ribonuclease A, to understand the conformational events that occur during chemical reactions. nih.gov
Table 1: Conformational Parameters of the Sugar-Phosphate Backbone in the CpA-Proflavine Complex
| Parameter | Conformation | Reference |
|---|---|---|
| Sugar Pucker (5' Cytidine) | C3'-endo | nih.gov, nih.gov |
| Sugar Pucker (3' Adenosine) | C2'-endo | nih.gov, nih.gov |
| Backbone Torsion Angles | Within most preferred ranges | nih.gov, nih.gov |
| Helical Handedness | Right-handed | nih.gov, nih.gov |
A striking feature of the CpA-proflavine crystal structure is the non-canonical, self-pairing of the nucleobases. nih.govnih.gov Instead of forming Watson-Crick pairs, the dimer helix exhibits an irregular girth due to two distinct self-pairing interactions. nih.govnih.govscience.gov
The adenine (B156593) bases form a neutral adenine-adenine (A-A) pair. nih.govnih.gov This pairing is mediated by hydrogen bonds between the N6 and N7 sites of the dyad-related adenine bases. pnas.org The separation between the C1' atoms of the paired adenine residues is 10.97 Å. nih.govnih.gov This type of A-A pairing has also been proposed for the structure of acidic poly(A). pnas.org
The cytosine bases form a protonated cytosine-cytosine (C-C) pair, which is triply hydrogen-bonded. nih.govnih.gov This interaction involves a shared proton between the N3 sites of the cytosine bases. nih.govnih.gov The C1'...C1' separation for the C-C pair is 9.59 Å. nih.govnih.gov This structure demonstrates that CpA can form stable, non-complementary pairs, providing a mechanism for alternative nucleic acid structures and potentially for acridine-induced frameshift mutagenesis. nih.govnih.gov
Table 2: Key Hydrogen Bonding Interactions in the CpA Dimer
| Interacting Pair | Type | Key H-Bonding Sites | C1'...C1' Separation (Å) | Reference |
|---|---|---|---|---|
| Adenine-Adenine | Neutral, Self-paired | N6 and N7 | 10.97 | nih.gov, nih.gov, pnas.org |
| Cytosine-Cytosine | Protonated, Self-paired | N3 (shared proton) | 9.59 | nih.gov, nih.gov |
Computational Modeling and Simulation of Dinucleotide Conformations
Computational methods provide dynamic insights into the behavior of CpA, complementing the static pictures from crystallography.
Ab initio quantum chemical calculations have been employed to investigate the reaction mechanism of ribonuclease A with its substrate, CpA. researchgate.net In one such study, the geometry of the active site, containing the complete CpA substrate, was optimized using the Hartree-Fock method. researchgate.net This approach allows for the detailed examination of the electronic structure and the optimization of molecular geometries without prior experimental parameters. storion.ruresearchgate.net The model included fragments of eight amino acids and interacting water molecules to simulate the enzyme's active site. researchgate.net
The geometry optimization revealed a complex hydrogen-bonding network that helps to predict the conformation of the active site in the initial step of the reaction. researchgate.net A key finding from these calculations was a proposed mechanism involving a proton transfer from the O2' of the cytidine's ribose to a phosphate (B84403) oxygen via a water molecule, with the enzyme stabilizing the developing charge. researchgate.net This demonstrates the power of ab initio methods to refine and propose reaction mechanisms at a quantum level. researchgate.net
Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics and structural relaxation of CpA in solution and when interacting with proteins. nih.govacs.org Simulations of bovine pancreatic ribonuclease A complexed with CpA have been performed with explicit solvation to mimic physiological conditions. nih.gov
Helical Characteristics and Intercalation Dynamics in Complexes
The dinucleoside monophosphate Cytidylyl-3',5'-adenosine (CpA) has been a subject of significant interest in structural biology, particularly concerning its ability to form helical structures and interact with intercalating agents. X-ray diffraction studies of a complex formed between CpA and the acridine (B1665455) dye proflavine have revealed a novel structural arrangement: a self-paired, parallel-chain, right-handed double-helical dimer with a proflavine molecule intercalated within it. pnas.orgnih.govpnas.orgnih.gov This structure provides crucial insights into the conformational flexibility of nucleic acids and the mechanisms of drug-DNA/RNA interactions. pnas.org
A remarkable feature of the CpA-proflavine complex is that the dimer formation does not rely on standard Watson-Crick base pairing. Instead, it features a neutral adenine-adenine (A-A) pair and a protonated cytosine-cytosine (C-C) pair. nih.govnih.gov The A-A pair is connected by hydrogen bonds at the N6 and N7 sites, while the C-C pair is triply hydrogen-bonded, with a proton shared between the N3 sites of the cytosine bases. nih.govnih.gov This non-standard pairing results in a helical dimer with an irregular girth. nih.govnih.gov The distance between the C1' atoms of the sugar rings is a key parameter indicating the width of the helix, and it differs significantly between the two base pairs. nih.govnih.gov
The sugar-phosphate backbone of the CpA dimer adopts a conformation that is consistent with helical structures. The torsion angles are within the most preferred ranges for such formations. nih.govnih.gov The sequence of sugar puckering along the 5' to 3' direction is C3'-endo followed by C2'-endo. nih.govnih.gov
The intercalation of the proflavine molecule induces specific structural changes. One proflavine molecule is inserted between the C-C and A-A self-pairs. pnas.org The stacking interactions between the intercalator and the base pairs are extensive. pnas.org Interestingly, the overlap between the proflavine and the protonated cytosine self-pair is more significant than its overlap with the neutral adenine self-pair. pnas.org
The dynamics of intercalation are further illuminated by the presence of a second proflavine molecule, which is not intercalated but is sandwiched between adjacent CpA dimers along the crystallographic 21-axis. pnas.orgnih.gov Both the intercalated and the sandwiched proflavine molecules are disordered due to their location on a dyad axis, which offers a glimpse into the dynamic nature of how planar molecules can insert into and interact with nucleic acid helices. nih.govresearchgate.net This observation suggests that the mechanisms for the binding of planar drugs to nucleic acids are not limited to intercalation within antiparallel, Watson-Crick paired helices. pnas.orgnih.gov
Table 2.3.1: Helical and Base Pairing Parameters of the Cytidylyl-3',5'-adenosine-Proflavine Complex
| Parameter | Observation | Source |
| Helical Handedness | Right-handed | nih.govnih.gov |
| Chain Orientation | Parallel | nih.govnih.gov |
| Adenine-Adenine (A-A) Pairing | Neutral, hydrogen-bonded via N6 and N7 | nih.govnih.gov |
| Cytosine-Cytosine (C-C) Pairing | Protonated, triply hydrogen-bonded with a shared proton at N3 | nih.govnih.gov |
| A-A Pair C1'...C1' Separation | 10.97 Å | nih.govnih.gov |
| C-C Pair C1'...C1' Separation | 9.59 Å | nih.govnih.gov |
| Sugar Pucker Sequence (5'→3') | C3'-endo, C2'-endo | nih.govnih.gov |
Table 2.3.2: Intercalation and Stacking Features in the Cytidylyl-3',5'-adenosine-Proflavine Complex
| Feature | Description | Source |
| Intercalated Proflavine | One molecule is inserted between the C-C and A-A self-pairs. | pnas.org |
| Sandwiched Proflavine | A second molecule is located between terminal base pairs of adjacent helical dimers. | pnas.orgnih.gov |
| Stacking Overlap | The intercalated proflavine shows more extensive overlap with the C-C pair than the A-A pair. | pnas.org |
| Intercalator Disorder | Both proflavine molecules are disordered, suggesting dynamic interactions. | nih.govresearchgate.net |
Enzymatic Interactions and Substrate Recognition of Cytidylyl 3 ,5 Adenosine
Substrate Specificity and Catalytic Mechanisms
The interaction of Cytidylyl-3',5'-adenosine with enzymes is highly specific, primarily dictated by the enzyme's active site architecture and its recognition motifs for the pyrimidine (B1678525) (cytidine) and purine (B94841) (adenosine) bases, as well as the phosphodiester linkage.
Interaction with Ribonucleases (e.g., Ribonuclease A, Human Pancreatic Ribonuclease 1)
Cytidylyl-3',5'-adenosine is a well-characterized substrate for pyrimidine-specific endonucleases belonging to the Ribonuclease A (RNase A) superfamily. embl.de These enzymes are found in high concentrations in the pancreas of many mammals and are involved in the endonucleolytic cleavage of single-stranded RNA. embl.deuab.cat
The catalytic mechanism involves a two-step, acid-base reaction. uab.cat For CpA, the enzyme first catalyzes a transphosphorylation step where the phosphodiester bond is cleaved, resulting in the formation of a 2',3'-cyclic cytidine (B196190) monophosphate intermediate and the release of adenosine (B11128). This is followed by a hydrolysis step where the cyclic intermediate is broken down to a 3'-phosphomonoester. raineslab.com
Bovine pancreatic RNase A and its human homolog, Human Pancreatic Ribonuclease 1 (hRNase 1), both effectively use CpA as a substrate to measure their ribonucleolytic activity. nih.gov Research has shown that RNase A exhibits a slight preference for CpA compared to the similar substrate uridylyl-(3'→5')-adenosine (UpA). raineslab.comoup.com This specificity is governed by binding subsites within the enzyme. The primary base binding site, B1, is pyrimidine-specific and accommodates the cytosine moiety of CpA, while the secondary site, B2, preferentially binds purines like the adenosine moiety. uab.cat The activity of hRNase 1 on CpA can be completely inhibited by the human placental ribonuclease inhibitor, highlighting a key regulatory interaction. nih.gov
Role as a Substrate in ATP-Dependent Enzyme Systems
While CpA is primarily recognized for its interaction with ribonucleases, it has also been described as a potential substrate and inhibitor for ATP-dependent enzyme systems. sigmaaldrich.com These systems include a broad class of enzymes, such as kinases and ligases, that utilize the energy from ATP hydrolysis to drive biochemical reactions. neb.com However, specific examples of ATP-dependent enzymes that utilize CpA as a primary substrate are not extensively detailed in scientific literature, and this role remains less characterized than its function as an RNase substrate.
Contexts within Adenylate-Forming Enzyme Reactions
Adenylate-forming enzymes are a large superfamily that catalyze the activation of a carboxylic acid substrate by condensing it with ATP. nih.gov This reaction forms a reactive acyl-adenylate (acyl-AMP) intermediate and releases pyrophosphate. nih.gov This mechanism is fundamental to diverse processes, including fatty acid metabolism and nonribosomal peptide synthesis. nih.govnih.gov
Based on the known catalytic mechanism of this enzyme class, which involves the formation of an acyl-AMP intermediate from ATP, Cytidylyl-3',5'-adenosine is not a recognized substrate or intermediate. The structure of CpA, a dinucleotide, does not fit the established reaction pathway of adenylation. Similarly, enzymes like adenylate cyclase convert ATP into cyclic AMP (cAMP), a reaction distinct from the processing of a dinucleotide like CpA. rhea-db.org
Formation and Characterization of Enzyme-CpA Complexes
The study of enzyme-CpA complexes provides critical insights into the molecular details of substrate binding and catalysis. X-ray crystallography and kinetic analysis of these complexes have elucidated the specific interactions that govern enzyme function.
Active Site Binding Mechanisms and Molecular Recognition
The binding of CpA to Ribonuclease A is a model for understanding molecular recognition. The enzyme's active site contains several subsites that interact with different parts of the CpA molecule:
B1 Site : This pyrimidine-specific binding site accommodates the cytidine base. Residues such as Threonine 45 (Thr45) are crucial for this specificity, forming hydrogen bonds that favor pyrimidines over purines. uab.cat
B2 Site : This subsite shows a preference for purine bases and thus binds the adenosine portion of the CpA substrate. uab.cat
p1 Site : This is the primary phosphate (B84403) binding site, positioning the scissile phosphodiester bond for cleavage by catalytic histidine residues.
p2 Site : Research has identified a secondary phosphate-binding subsite, p2, where Lysine-7 and Arginine-10 establish an electrostatic interaction with a phosphate group of the substrate, enhancing binding and catalysis. nih.gov
These specific interactions ensure the correct orientation of CpA within the active site for efficient catalysis.
Modulatory Effects on Enzyme Kinetics and Activity
The catalytic processing of CpA can be significantly modulated by changes to the enzyme or by the presence of inhibitors. Studies involving site-directed mutagenesis of RNase A have demonstrated that altering key residues can impact catalytic efficiency without necessarily affecting substrate binding.
For instance, mutations in the p2 phosphate-binding subsite of RNase A, specifically replacing Lysine-7 or Arginine-10 with Glutamine, result in a lower catalytic turnover rate (kcat) for CpA hydrolysis. nih.gov Interestingly, the Michaelis constant (Km), which reflects substrate binding affinity, remains unaltered for CpA, indicating that these residues are more critical for the catalytic step than for initial substrate binding. nih.gov
| RNase A Variant | Mutation | Km (mM) | kcat (s⁻¹) | Relative kcat (%) |
|---|---|---|---|---|
| Wild-type | None | 0.33 | 2000 | 100 |
| K7Q | Lys-7 → Gln | 0.33 | 1200 | 60 |
| R10Q | Arg-10 → Gln | 0.33 | 1000 | 50 |
The activity of ribonucleases on CpA is also modulated by natural protein inhibitors. The human placental ribonuclease inhibitor, for example, binds tightly to hRNase 1 and completely blocks its catalytic activity towards CpA. nih.gov Furthermore, CpA itself has been reported to act as an inhibitor of certain ATP-dependent enzyme systems, demonstrating its potential to modulate enzymatic pathways beyond its role as a substrate. sigmaaldrich.com
Biological Roles and Functional Mechanisms of Cytidylyl 3 ,5 Adenosine
Contributions to Molecular Recognition Processes within Biological Systems
The specific structure of Cytidylyl-3',5'-adenosine allows it to be recognized by various biomolecules, leading to a range of biological activities. This recognition is crucial for its function within complex cellular environments.
Cytidylyl-3',5'-adenosine serves as a substrate for certain enzymes, indicating specific recognition at their active sites. A notable example is its use in spectrophotometric assays for determining ribonuclease activity nih.gov. In these assays, ribonucleases recognize and cleave the phosphodiester bond between the cytidine (B196190) and adenosine (B11128) moieties. The specificity of this interaction allows for the quantification of enzyme activity.
While direct binding of CpA to a wide range of proteins is still an area of active research, studies on related dinucleoside polyphosphates suggest potential interactions. For instance, the affinity of certain dinucleoside polyphosphates to P2X-receptors is critically dependent on the presence of at least one adenosine moiety within the molecule nih.gov. This suggests that the adenosine portion of CpA could be a key determinant in its recognition by purinergic receptors.
Furthermore, the interaction of the related substrate, uridyl 3',5'-adenosine (UpA), with ribonuclease A has been studied in detail. These studies reveal that the B2 subsite of the enzyme can be stabilized by different active site residues depending on the conformation of the adenosine's ribose, highlighting the nuanced molecular interactions that govern the recognition of such dinucleotides nih.gov.
| Enzyme/Biomolecule | Nature of Interaction with CpA or Related Compound | Significance |
|---|---|---|
| Ribonucleases | Substrate for enzymatic cleavage nih.gov | Used in assays to determine ribonuclease activity. |
| P2X-Receptors | Potential interaction, with the adenosine moiety being crucial for activation by related dinucleoside polyphosphates nih.gov | Suggests a possible role in purinergic signaling. |
| Ribonuclease A | Detailed binding interactions studied with the related substrate uridyl 3',5'-adenosine (UpA) nih.gov | Provides a model for understanding the molecular basis of dinucleotide recognition. |
Involvement in Cellular Signaling Pathways
Emerging evidence suggests that Cytidylyl-3',5'-adenosine and related dinucleotides are not merely metabolic intermediates but also participate in the complex network of cellular signaling.
Adenosine, a key component of CpA, is known to be an activity-dependent signal that can activate the ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) pathway in Schwann cells nih.gov. The ERK/MAPK pathway is a central signaling cascade that regulates cell growth and differentiation nih.gov. The activation of this pathway by adenosine suggests that CpA could potentially modulate MAPK signaling, although direct evidence is still needed. The MAPK signaling pathway is a multi-tiered kinase cascade that plays a crucial role in transducing signals from the cell surface to the nucleus, affecting a wide array of cellular processes youtube.com.
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast number of cellular responses to external stimuli wikipedia.orgfrontiersin.org. The cAMP signaling pathway involves the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response nih.gov. Given that adenosine can be a precursor for cAMP synthesis, and that analogs of adenosine 3',5'-cyclic phosphate (B84403) are synthesized to study their effects on enzymes like 3',5'-Cyclic-AMP Phosphodiesterases and Protein Kinases, it is plausible that CpA could interact with components of the cAMP signaling pathway researchgate.netnih.gov.
The biological effects of adenosine are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3 frontiersin.org. These receptors are integral to a wide range of physiological processes. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cAMP levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production frontiersin.org.
The presence of an adenosine moiety in Cytidylyl-3',5'-adenosine suggests it may interact with these receptors. Studies on dinucleoside polyphosphates have shown they can activate vascular P2X-receptors, with the adenosine component being critical for this activity nih.gov. While P2X receptors are distinct from adenosine (P1) receptors, this highlights the importance of the adenosine structure for receptor interaction. Furthermore, adenosine receptors are known to form complexes with other receptors, such as dopamine receptors, leading to intricate cross-talk between signaling pathways nih.govcolorado.edu.
| Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Resulting Intracellular cAMP Level |
|---|---|---|---|
| A1 | Gi | Inhibition | Decrease |
| A2A | Gs | Stimulation | Increase |
| A2B | Gs | Stimulation | Increase |
| A3 | Gi | Inhibition | Decrease |
Regulatory Functions in Gene Expression and Nucleic Acid Processing
The potential role of Cytidylyl-3',5'-adenosine in regulating gene expression and the processing of nucleic acids is an area of growing interest, though direct evidence remains limited. Insights can be drawn from the functions of its components and related molecules.
Cyclic AMP, which is structurally related to the adenosine monophosphate part of CpA, is known to be involved in the regulation of gene transcription. For example, the transcription of the CYP11A gene, which is involved in steroidogenesis, is regulated by cAMP through a specific DNA response element nih.gov. Additionally, cAMP can influence interferon synthesis, suggesting a role in the regulation of immune-related gene expression nih.gov. In bacteria, cAMP binds to the cAMP receptor protein (CRP), which then binds to DNA to regulate the expression of a large number of genes wikipedia.org.
In the realm of nucleic acid processing, adenosine-to-inosine (A-to-I) RNA editing is a significant post-transcriptional modification that can alter the sequence of RNA molecules, which in turn can affect processes like RNA splicing nih.gov. While CpA is not directly involved in this process, it underscores the importance of adenosine-containing molecules in the intricate regulation of RNA function. Furthermore, studies using magnetic resonance on the conformation of enzyme-bound adenylyl(3'->5')uridine on RNA polymerase from Escherichia coli suggest that dinucleoside monophosphates can be valuable tools for investigating the mechanics of transcription nih.gov.
Transcriptional and Translational Modulation
Direct evidence for a role of the free dinucleotide Cytidylyl-3',5'-adenosine in directly modulating transcription and translation is scarce. However, the frequency and context of CpA dinucleotides within messenger RNA (mRNA) sequences can influence gene expression.
In the study of RNA viruses, the frequency of certain dinucleotides is a significant factor in viral replication and interaction with the host immune system. While CpG and UpA dinucleotides are often suppressed in the genomes of RNA viruses that infect mammals, CpA dinucleotides can be over-represented. nih.gov For example, in the poliovirus genome, CpA dinucleotides are found at a frequency 1.32 times higher than what would be statistically expected. nih.gov This suggests that the presence of CpA dinucleotides is not detrimental and may even be favorable for the virus, potentially by avoiding recognition by host innate immune sensors that target CpG motifs. nih.gov The manipulation of dinucleotide frequencies, including CpA, has been shown to impact viral replication kinetics. nih.govelifesciences.org
Furthermore, in the field of epigenetics, methylation of cytosine residues can occur at non-CpG sites, with CpA being a notable context for such modifications in certain cell types. nih.govnih.gov This non-CpG methylation has been observed in pluripotent stem cells, oocytes, neurons, and glial cells and is implicated in the regulation of gene expression. nih.govnih.gov While this pertains to DNA, it highlights the regulatory significance of the CpA sequence context.
Role in Ribonucleic Acid Metabolism and Function (e.g., tRNA)
Participation in Broader Metabolic Regulation
Currently, there is a lack of scientific evidence to support a direct role for the dinucleotide Cytidylyl-3',5'-adenosine as a signaling molecule or a key regulator in broader metabolic pathways in the same vein as molecules like cyclic adenosine monophosphate (cAMP) or dinucleoside polyphosphates. nih.govnih.gov Research into metabolic regulation by nucleotides has largely focused on adenosine itself and its phosphorylated derivatives (AMP, ADP, ATP), as well as other signaling molecules.
The study of dinucleoside polyphosphates, such as Ap4A (diadenosine tetraphosphate), has revealed their roles in various cellular processes, but similar functions have not been attributed to Cytidylyl-3',5'-adenosine.
Table of Research Findings on CpA Dinucleotide Context
| Research Area | Organism/System | Key Finding Regarding CpA Context | Reference |
| Virology | RNA Viruses (e.g., Poliovirus, Echovirus 7) | Over-representation of CpA dinucleotides in some viral genomes, in contrast to the suppression of CpG and UpA. Altering dinucleotide frequencies, including CpA, affects viral replication. | nih.govelifesciences.org |
| Epigenetics | Mammalian pluripotent stem cells, neurons, oocytes | Methylation of cytosine can occur at non-CpG sites, with CpA being a common context for this modification, which is involved in gene regulation. | nih.govnih.gov |
| Evolutionary Biology | Vertebrate Genomes | The deamination of methylated CpG dinucleotides can lead to an evolutionary increase in TpG and CpA dinucleotides. | nih.govasm.org |
Biosynthesis and Metabolic Pathways of Cytidylyl 3 ,5 Adenosine
Enzymatic Pathways of Dinucleotide Formation in Vivo
The in vivo formation of the 3',5'-phosphodiester bond in CpA is primarily a function of enzymes involved in RNA synthesis and ligation.
RNA Polymerases: The fundamental enzymatic process capable of forming a cytidylyl-3',5'-adenosine linkage is RNA transcription, catalyzed by DNA-dependent RNA polymerases. wikipedia.orgnih.gov These enzymes synthesize RNA chains using a DNA template. During transcription, if the DNA template dictates the sequential addition of a cytidine (B196190) and then an adenosine (B11128) residue, a CpA dinucleotide sequence is formed within the growing RNA molecule. nih.gov The substrates for this reaction are nucleoside triphosphates (NTPs), specifically cytidine triphosphate (CTP) and adenosine triphosphate (ATP). nih.govyoutube.com The polymerase catalyzes the nucleophilic attack of the 3'-hydroxyl group of the growing RNA chain (ending in cytidine) on the alpha-phosphate of the incoming ATP, resulting in the formation of a 3',5'-phosphodiester bond and the release of pyrophosphate. youtube.com
While RNA polymerases are responsible for the synthesis of long RNA molecules, the formation of a dinucleotide like CpA can be considered the most basic step in this process. The initiation of transcription itself often begins with a purine (B94841), favoring ATP or GTP, but subsequent elongation can readily form CpA linkages. wikipedia.org
RNA Ligases: Another potential enzymatic route for CpA formation is through the action of RNA ligases. These enzymes catalyze the formation of a phosphodiester bond between the 5'-phosphate of one RNA molecule and the 3'-hydroxyl of another. nih.govrockefeller.edu While typically involved in RNA repair and splicing of larger RNA molecules, it is conceivable that under certain cellular conditions, an RNA ligase could join a cytidine monophosphate (CMP) with a 5'-phosphate to an adenosine molecule. rockefeller.eduneb.com The specific requirements for RNA ligases can vary, with some utilizing ATP as an energy source and proceeding through an adenylated intermediate. rockefeller.edu For instance, T4 RNA ligase, a well-characterized enzyme, can join RNA and DNA molecules and requires ATP for its activity. neb.com
Nuclease Activity: The degradation of larger RNA molecules by specific ribonucleases (RNases) can also yield dinucleotides like CpA. Some RNases exhibit sequence-specific cleavage, and the products of this cleavage can include dinucleotides. mdpi.com For example, certain RNases cleave after specific nucleotides, and if such a cleavage were to occur after an adenosine that follows a cytidine, a CpA dinucleotide would be released.
Precursor Molecules and Their Biological Origins
The primary precursor molecules for the enzymatic synthesis of Cytidylyl-3',5'-adenosine are the activated forms of cytidine and adenosine, namely their nucleoside triphosphates.
Cytidine Triphosphate (CTP): CTP is a pyrimidine (B1678525) nucleotide that serves as a fundamental building block for RNA synthesis. youtube.com The de novo biosynthesis of CTP begins with simpler molecules such as amino acids (glutamine and aspartate), bicarbonate (from CO2), and ATP. youtube.com This pathway leads to the formation of uridine (B1682114) triphosphate (UTP), which is then converted to CTP by the enzyme CTP synthetase, a reaction that involves the amination of UTP with glutamine as the nitrogen donor and requires ATP. youtube.com
Adenosine Triphosphate (ATP): ATP is a purine nucleotide that is central to cellular energy metabolism and also serves as a key precursor for RNA synthesis. wikipedia.org The biosynthesis of ATP occurs through the de novo purine biosynthetic pathway, a more complex process than pyrimidine synthesis, starting from phosphoribosyl pyrophosphate (PRPP) and utilizing amino acids (glycine, glutamine, aspartate), folate derivatives, and carbon dioxide. This pathway ultimately produces inosine (B1671953) monophosphate (IMP), which is then converted to adenosine monophosphate (AMP). AMP is subsequently phosphorylated to adenosine diphosphate (B83284) (ADP) and finally to ATP through cellular respiration or substrate-level phosphorylation.
The following table summarizes the key precursor molecules and the enzymatic pathways involved in their synthesis:
| Precursor Molecule | Classification | Key Biosynthetic Pathway | Starting Materials |
| Cytidine Triphosphate (CTP) | Pyrimidine Nucleotide | De Novo Pyrimidine Synthesis | Amino acids (glutamine, aspartate), CO2, ATP |
| Adenosine Triphosphate (ATP) | Purine Nucleotide | De Novo Purine Synthesis | PRPP, amino acids (glycine, glutamine, aspartate), CO2, folate derivatives |
In the context of CpA formation through the degradation of existing RNA, the precursor would be a larger RNA molecule containing a CpA sequence. The biological origin of this RNA would be the transcription of a specific gene.
Furthermore, it is worth noting the formation of CpA dinucleotides through a non-enzymatic, mutational process. The deamination of methylated cytosine in CpG dinucleotides within DNA can lead to a thymine, which upon replication results in a TpG on one strand and a CpA on the complementary strand. nih.gov While this is a significant process in genome evolution, it is not a direct biosynthetic pathway for the dinucleotide itself in a functional context. nih.govresearchgate.net
Advanced Research Methodologies for Cytidylyl 3 ,5 Adenosine Studies
Spectroscopic Techniques in Conformational Analysis
Spectroscopic methods are pivotal in defining the three-dimensional structure and conformational flexibility of CpA in solution. These techniques provide insights into the spatial arrangement of its constituent cytidine (B196190) and adenosine (B11128) nucleosides and the geometry of the phosphodiester linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for the detailed conformational analysis of dinucleotides like CpA. Both 1H and 13C NMR studies on the related compound adenylyl-(3',5')-adenosine (ApA) have provided a framework for understanding the conformational properties of such molecules in aqueous solutions. acs.orgnih.gov These studies allow for the determination of crucial conformational parameters, including torsion angles of the sugar-phosphate backbone and the glycosidic bond, as well as the puckering of the ribose rings. For instance, detailed 220-MHz NMR studies on ApA have revealed that it exists in an equilibrium of folded, base-stacked structures and an unstacked form. nih.gov Dimerization influences the ribose equilibrium, favoring the C3'-endo conformation in both nucleotide units. nih.gov
Circular Dichroism (CD) Spectroscopy is particularly sensitive to the chiral environment of the molecule and is extensively used to study the base-stacking interactions in dinucleotides. The CD spectra of adenosine dinucleotides are influenced by temperature and ionic strength, with changes in the spectra indicating shifts in the conformational equilibrium between stacked and unstacked states. nih.govnih.gov For ApA, temperature studies have shown that lower ionic strength favors the base-base interacted conformation, and all forms tend towards a non-interacted state at higher temperatures. nih.govnih.gov
Fluorescence Spectroscopy can be employed for the sensitive detection and quantification of related cyclic nucleotides. nih.gov For instance, a fluorescence-based assay using a purified Epac1-camps biosensor can detect as little as 0.15 pmol of cyclic adenosine 3',5'-monophosphate (cAMP). nih.gov While not a direct conformational analysis technique for CpA, fluorescence methods can be adapted to study its interactions with other molecules, providing indirect information about conformational changes upon binding.
| Technique | Information Obtained | Key Findings for Related Compounds (e.g., ApA) |
|---|---|---|
| NMR Spectroscopy | Torsion angles, ribose pucker, glycosidic bond orientation | Exists in an equilibrium of stacked and unstacked forms; dimerization favors C3'-endo ribose pucker. nih.gov |
| Circular Dichroism | Base-stacking interactions, conformational equilibrium | Low ionic strength favors base-base interaction; high temperatures lead to unstacked forms. nih.govnih.gov |
| Fluorescence Spectroscopy | Binding interactions, quantification | Can be used for highly sensitive quantification of related cyclic nucleotides. nih.gov |
Chromatographic and Mass Spectrometric Applications in Identification and Quantification
The accurate identification and quantification of CpA in complex biological matrices rely on the high resolving power of chromatographic techniques coupled with the sensitivity and specificity of mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of nucleotides. Various HPLC methods have been developed for the analysis of adenosine and related compounds, often utilizing mixed-mode columns that combine reversed-phase, HILIC (Hydrophilic Interaction Liquid Chromatography), and ion-exchange mechanisms. helixchrom.comsielc.comsielc.com For instance, adenosine mono-, di-, and triphosphates can be separated on a Newcrom B mixed-mode column with a mobile phase of water and acetonitrile with a sulfuric acid buffer, and detected by UV at 262 nm. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity for the quantification of nucleotides. These methods are crucial for measuring low concentrations of analytes in biological samples. nih.govfrontiersin.org A fast and simple LC-MS/MS method for measuring cAMP in cells involves extraction with 5% trichloroacetic acid and a reversed-phase C18 column, allowing for a retention time of 3 minutes and a detection limit of 250 pg/mL. nih.gov For the quantification of adenosine, a reverse-phase LC electrospray ionization mass spectrometry method has been developed using a Luna C-18(2) column. und.edu
The fragmentation patterns of related compounds like adenosine monophosphate (AMP) have been studied to aid in their identification. researchgate.net The choice of ionization method and mass analyzer can significantly impact the sensitivity and the type of structural information obtained.
| Method | Stationary Phase | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| HPLC | Newcrom B (mixed-mode) | Water/Acetonitrile with H₂SO₄ buffer | UV (262 nm) | Separation of adenosine phosphates. sielc.com |
| LC-MS/MS | Reversed-phase C18 | Aqueous mobile phase | Triple Quadrupole MS | Quantification of cAMP in cells. nih.gov |
| LC-MS | Luna C-18(2) | 25mM ammonium acetate in water and acetonitrile | Quadrupole MS | Quantification of adenosine. und.edu |
Computational Chemistry and Bioinformatics for Structure-Function Relationships
Computational and bioinformatic approaches provide invaluable insights into the dynamic behavior of CpA and its interactions with biological macromolecules, complementing experimental data.
Molecular Dynamics (MD) Simulations are used to study the conformational landscape and flexibility of molecules like CpA and their complexes with proteins. plos.orgsemanticscholar.org All-atom, microsecond-scale MD simulations have been performed on adenylyl cyclase, the enzyme that synthesizes cAMP from ATP, to understand the impact of ATP and G-protein binding on its structure and flexibility. plos.org Such simulations can reveal how ligand binding influences the enzyme's activity. plos.org Similar studies on the STING (stimulator of interferon genes) protein have explored the binding modes of cyclic dinucleotide analogs. mdpi.com
Molecular Modeling and Structure-Activity Relationship (SAR) studies are employed to understand the structural requirements for the interaction of ligands with their receptors. nih.gov For instance, molecular modeling has been used to define the pharmacophore for selective antagonists of the A3 adenosine receptor. nih.gov These computational approaches can guide the design of novel molecules with specific biological activities.
Bioinformatics tools and databases are essential for analyzing the vast amount of data generated from genomic and proteomic studies, helping to identify proteins that may interact with CpA and to understand its role in cellular signaling pathways.
| Methodology | Application | Key Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying conformational changes and binding interactions of nucleotides with proteins. plos.orgmdpi.com | Reveals the dynamic effects of ligand binding on protein structure and function. plos.org |
| Molecular Modeling | Defining pharmacophores and understanding structure-activity relationships. nih.gov | Guides the design of selective ligands for specific receptors. nih.gov |
| Bioinformatics | Analyzing large-scale biological data to identify potential interaction partners and pathways. | Provides a systems-level understanding of the biological roles of nucleotides. |
Biochemical Assays for Functional Characterization and Enzymatic Activity
Biochemical assays are fundamental for characterizing the biological functions of CpA and for studying the enzymes involved in its metabolism.
Enzymatic Assays are developed to measure the activity of enzymes that synthesize or degrade CpA and to quantify its effects on target proteins. For example, an enzymatic assay for adenosine has been developed by coupling adenosine deaminase (ADA) with the indophenol method, allowing for high-throughput screening of adenosine-producing microorganisms. nih.gov The activity of enzymes like nucleoside kinases and nucleoside monophosphate kinases, which are involved in the synthesis of nucleotide triphosphates, can be monitored to understand the metabolic pathways leading to and from compounds like CpA. mdpi.com
Functional Assays are designed to investigate the biological effects of CpA. These can include assays that measure changes in the activity of downstream signaling proteins or cellular processes. For instance, fluorometric assays have been developed to measure the activity of cAMP-dependent protein kinase and phosphoprotein phosphatase, which are key players in cAMP signaling pathways. merckmillipore.com
| Assay Type | Principle | Example Application |
|---|---|---|
| Enzymatic Assay | Coupling an enzymatic reaction to a detectable signal (e.g., colorimetric or fluorometric). | High-throughput screening for adenosine production using adenosine deaminase. nih.gov |
| Functional Assay | Measuring the biological response to a compound. | Fluorometric measurement of cAMP-dependent protein kinase activity. merckmillipore.com |
Future Directions and Emerging Research Avenues for Cytidylyl 3 ,5 Adenosine
Elucidation of Unexplored Biological Functions and Regulatory Networks
A primary future direction for Cytidylyl-3',5'-adenosine research is the comprehensive exploration of its currently unknown biological roles and the regulatory networks in which it participates. While extensive research has focused on well-known second messengers, the functions of many non-canonical dinucleotides remain largely uncharted territory.
Key Research Questions to Address:
Identification of Cellular Receptors and Effector Proteins: A crucial step will be to identify the specific proteins that bind to CpA. This could involve techniques such as affinity chromatography-mass spectrometry to isolate and identify interacting partners from cell lysates. Understanding these interactions is fundamental to deciphering the signaling pathways that CpA may initiate or modulate.
Role in Gene Expression and Epigenetics: Research into other non-canonical nucleic acid structures has revealed their involvement in the regulation of gene expression. nih.govnih.gov Future studies should investigate whether CpA can influence gene expression, potentially by interacting with transcription factors, chromatin-modifying enzymes, or non-coding RNAs. The presence of CpA dinucleotides within DNA sequences has been linked to host methylation capabilities in the evolution of some viruses, suggesting a potential role in epigenetic regulation that warrants further investigation. nih.gov
Involvement in Stress Responses and Cellular Homeostasis: Many signaling molecules are involved in cellular responses to stress. Future research could explore the synthesis and concentration of CpA under various stress conditions, such as oxidative stress, nutrient deprivation, or DNA damage, to determine if it plays a role in cellular adaptation and survival mechanisms.
Cross-talk with Known Signaling Pathways: It is plausible that CpA does not function in isolation but rather interacts with established signaling networks. Investigating the interplay between CpA and pathways regulated by calcium, cAMP, and other second messengers will be essential to understanding its integrated role in cellular physiology.
The following table outlines potential research avenues for exploring the biological functions of CpA:
| Research Avenue | Potential Methodologies | Expected Outcomes |
| Receptor Identification | Affinity Purification, Mass Spectrometry, Yeast Two-Hybrid Screening | Identification of specific CpA-binding proteins. |
| Gene Regulation Studies | RNA-Sequencing, ChIP-Sequencing, Reporter Gene Assays | Understanding of CpA's impact on global gene expression and epigenetic modifications. |
| Cellular Stress Response | Cellular Assays under various stress conditions, Metabolomics | Elucidation of CpA's role in maintaining cellular homeostasis. |
| Signaling Pathway Crosstalk | Kinase Activity Assays, FRET-based sensors for other second messengers | Mapping the interactions between CpA and other signaling networks. |
Interdisciplinary Approaches in Nucleotide Research
To fully unravel the complexities of Cytidylyl-3',5'-adenosine, future research will necessitate a move beyond traditional biological disciplines and embrace a more integrated, interdisciplinary approach. rsc.orgrsc.org The convergence of expertise from fields such as chemistry, physics, computational biology, and medicine will be instrumental in advancing our understanding of this dinucleotide.
Key Interdisciplinary Strategies:
Systems Biology and Computational Modeling: The integration of experimental data into computational models can help predict the behavior of CpA within complex biological networks. unam.mx Systems biology approaches can simulate how perturbations in CpA levels might affect broader cellular processes, generating new hypotheses for experimental validation.
Chemical Biology and Probe Development: Collaboration with chemists will be vital for the synthesis of modified CpA analogs. These can include fluorescently labeled probes for cellular imaging, photoaffinity labels for identifying binding partners, and caged compounds that allow for the controlled release of CpA within cells to study its effects with high spatiotemporal resolution.
Biophysics and Structural Biology: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be essential to determine the three-dimensional structures of CpA in complex with its target proteins. This structural information can provide deep insights into the molecular basis of its biological activity and guide the design of molecules that can modulate its function.
Translational Medicine: Should CpA be found to play a role in human disease, collaborations with clinicians and pharmacologists will be crucial. This could involve investigating the levels of CpA in patient samples or exploring its potential as a biomarker or a therapeutic target.
The table below highlights how different disciplines can contribute to CpA research:
| Discipline | Contribution to CpA Research |
| Chemistry | Synthesis of CpA analogs and molecular probes. |
| Computational Biology | Development of predictive models of CpA signaling networks. |
| Biophysics | Determination of the 3D structures of CpA-protein complexes. |
| Medicine | Investigation of CpA's role in human health and disease. |
Development of Advanced Methodologies for Dinucleotide Analysis
A significant bottleneck in studying less abundant signaling molecules like Cytidylyl-3',5'-adenosine is the lack of sensitive and specific detection methods. Therefore, a key area of future research will be the development and application of advanced analytical techniques tailored for the quantification and visualization of CpA in biological samples.
Emerging Analytical Techniques:
Mass Spectrometry-Based Approaches: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of small molecules. und.edumdpi.comsemanticscholar.orgsciepub.com Future efforts should focus on optimizing LC-MS/MS methods for the robust detection of CpA in complex biological matrices, such as cell extracts and bodily fluids. This includes the development of stable isotope-labeled internal standards for accurate quantification.
Fluorescence-Based Sensors: The development of genetically encoded or synthetic fluorescent sensors for CpA would enable the real-time visualization of its dynamics in living cells. nih.govnih.gov These sensors could be based on fluorescent proteins that change their conformation and fluorescence upon binding to CpA, or on synthetic dyes that exhibit a change in fluorescence in its presence. researchgate.net Such tools would provide invaluable insights into the subcellular localization and temporal regulation of CpA signaling.
Nanotechnology-Based Detection: Nanomaterials, such as gold nanoparticles and quantum dots, offer novel platforms for the development of highly sensitive biosensors. deakin.edu.aufrontiersin.org Future research could explore the use of nanotechnology to create novel assays for the detection of CpA, potentially enabling single-molecule detection or high-throughput screening applications.
The following table summarizes advanced methodologies and their potential applications in CpA research:
| Methodology | Application in CpA Research | Potential Advantages |
| LC-MS/MS | Absolute quantification of CpA levels in various biological samples. | High sensitivity and specificity. |
| Fluorescent Sensors | Real-time imaging of CpA dynamics in living cells. | High spatiotemporal resolution. |
| Nanotechnology | Ultrasensitive detection and high-throughput screening. | Novel detection modalities and improved sensitivity. |
常见问题
Basic Research Questions
Q. How can researchers determine the structural conformation of Cytidylyl-3',5'-adenosine using spectroscopic and crystallographic methods?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze solution-phase dynamics and hydrogen bonding patterns. For crystalline structures, use X-ray crystallography with synchrotron radiation to resolve atomic-level details. Ensure purity of synthesized Cytidylyl-3',5'-adenosine via HPLC before analysis. Reference structural databases (e.g., Protein Data Bank) to validate findings against known nucleotide analogs .
Q. What methodological approaches are recommended for the accurate quantification of Cytidylyl-3',5'-adenosine in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods by spiking known concentrations into control samples and assessing recovery rates (85–115%). Include buffer composition and staining protocols for gel-based separation, as outlined in analytical guidelines .
Q. What experimental protocols ensure reproducibility in synthesizing Cytidylyl-3',5'-adenosine under controlled laboratory conditions?
- Methodological Answer : Standardize reaction conditions (pH, temperature, ionic strength) and monitor progress via thin-layer chromatography (TLC). Use enzymatic synthesis with purified kinases (e.g., adenosine phosphosulfate kinase) and validate product identity through MALDI-TOF mass spectrometry. Document protocols rigorously to align with reproducibility frameworks in primary literature .
Advanced Research Questions
Q. How do variations in redox conditions (e.g., DTT vs. GSSG) influence the enzymatic interactions of Cytidylyl-3',5'-adenosine, and how should these variables be controlled in kinetic assays?
- Methodological Answer : Pre-treat enzymes (e.g., rice APS kinase) with 1.0 mM dithiothreitol (DTT) or 0.5 mM oxidized glutathione (GSSG) to assess redox-sensitive activity changes. Use initial rate assays with saturating ATP concentrations to isolate the effect of Cytidylyl-3',5'-adenosine binding. Normalize activity data to control runs without redox modifiers .
Q. What strategies are effective in resolving discrepancies in reported kinetic parameters (Km, kcat) for enzymes utilizing Cytidylyl-3',5'-adenosine as a substrate?
- Methodological Answer : Replicate experiments under standardized buffer conditions (e.g., 25°C, pH 7.5) and use Lineweaver-Burk plots to calculate Km and kcat. Address outliers by testing substrate purity via HPLC and verifying enzyme concentration via Bradford assay. Cross-validate findings with structural data (e.g., mutant enzymes with altered binding sites) .
Q. How can site-directed mutagenesis and structural modeling be integrated to elucidate the binding mechanism of Cytidylyl-3',5'-adenosine with its target enzymes?
- Methodological Answer : Design cysteine-to-alanine mutants (e.g., C36A/C69A in rice APS kinase) to disrupt putative binding residues. Compare kinetic parameters (Km, kcat) between wild-type and mutants using Michaelis-Menten analysis. Complement with homology modeling (SWISS-MODEL) to predict conformational changes in the active site .
Q. What mixed-methodological frameworks combine structural dynamics data with kinetic profiling to comprehensively analyze Cytidylyl-3',5'-adenosine's role in nucleotide metabolism?
- Methodological Answer : Integrate stopped-flow fluorescence (to monitor real-time binding) with molecular dynamics simulations (e.g., GROMACS) to correlate structural flexibility with catalytic efficiency. Validate models using mutagenesis data and kinetic inhibition studies (e.g., Ki measurements with ATP analogs) .
Q. In comparative studies between Cytidylyl-3',5'-adenosine and its analogs, how should researchers control for confounding variables to validate functional differences?
- Methodological Answer : Use pairwise experimental designs with matched substrate concentrations and enzyme batches. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish between analog-specific effects and experimental noise. Include negative controls (e.g., reaction mixtures without enzymes) to baseline signal drift .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
